molecular formula C6H5BrN2S B2639456 3-Bromopyridine-2-carbothioamide CAS No. 1567125-39-6

3-Bromopyridine-2-carbothioamide

Cat. No.: B2639456
CAS No.: 1567125-39-6
M. Wt: 217.08
InChI Key: RVSIBJIVOFWJRC-UHFFFAOYSA-N
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Description

3-Bromopyridine-2-carbothioamide: is an organic compound with the molecular formula C6H5BrN2S. It is a derivative of pyridine, where the bromine atom is attached to the third position and the carbothioamide group is attached to the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-bromopyridine with thiourea under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for 3-Bromopyridine-2-carbothioamide are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Bromopyridine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfonamides.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of 3-Bromopyridine-2-carbothioamide, particularly in its role as an enzyme inhibitor, involves binding to the active site of the enzyme and blocking its activity. Molecular docking studies have shown that the compound interacts with key amino acid residues in the enzyme’s active site, thereby inhibiting its function . The exact molecular targets and pathways can vary depending on the specific enzyme and biological context.

Comparison with Similar Compounds

  • 3-Chloropyridine-2-carbothioamide
  • 2-Bromopyridine-2-carbothioamide
  • 3-Bromopyridine

Comparison: 3-Bromopyridine-2-carbothioamide is unique due to the presence of both the bromine atom and the carbothioamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Chloropyridine-2-carbothioamide has a chlorine atom instead of bromine, which can lead to different reactivity and potency in biological assays .

Properties

IUPAC Name

3-bromopyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSIBJIVOFWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=S)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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